molecular formula C22H21ClN6O3 B2950292 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251619-83-6

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2950292
CAS No.: 1251619-83-6
M. Wt: 452.9
InChI Key: WPAGTDIYMZSRCA-UHFFFAOYSA-N
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Description

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a piperidine moiety, and a triazolopyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the 3-chlorophenyl-1,2,4-oxadiazole and the 3-methylpiperidin-1-yl-2-oxoethyl derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorophenyl site.

Scientific Research Applications

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Meta-Chlorophenylpiperazine: Shares the chlorophenyl group and piperidine moiety.

    Bupropion: Contains a similar triazolopyridine core.

    Trazodone: Features a related oxadiazole ring.

Uniqueness

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-14-5-3-9-27(12-14)18(30)13-29-22(31)28-10-4-8-17(20(28)25-29)21-24-19(26-32-21)15-6-2-7-16(23)11-15/h2,4,6-8,10-11,14H,3,5,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAGTDIYMZSRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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